2-(4-Methoxyphenyl)isoindoline
Overview
Description
2-(4-Methoxyphenyl)isoindoline is a chemical compound characterized by an isoindoline core structure substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)isoindoline typically involves the reaction of isoindoline derivatives with 4-methoxyphenyl-containing reagents. One common method includes the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent, which react with primary amines such as anilines under specific conditions . Another approach involves the reaction of phenylethylamine with phthalic anhydride under solventless conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)isoindoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls into the molecule.
Reduction: Reduction reactions can modify the aromatic ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoindoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(4-Methoxyphenyl)isoindoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)isoindoline involves its interaction with various molecular targets. For instance, its derivatives can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline derivatives and indole-based compounds. Examples are:
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and materials science.
Indole derivatives: These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
2-(4-Methoxyphenyl)isoindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-dihydroisoindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-15-8-6-14(7-9-15)16-10-12-4-2-3-5-13(12)11-16/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZLPBJFNKOMSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357446 | |
Record name | 1H-Isoindole, 2,3-dihydro-2-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73357-44-5 | |
Record name | 1H-Isoindole, 2,3-dihydro-2-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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